Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate
Description
Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a benzo[b]thiophene derivative featuring a methyl carboxylate group at position 2 and a 5-chloro-2-nitrobenzamido substituent at position 2. The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry due to its bioisosteric resemblance to indole and benzofuran, often contributing to enhanced metabolic stability and binding affinity in drug candidates . The 5-chloro-2-nitrobenzamido group introduces steric bulk and electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
methyl 3-[(5-chloro-2-nitrobenzoyl)amino]-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O5S/c1-25-17(22)15-14(10-4-2-3-5-13(10)26-15)19-16(21)11-8-9(18)6-7-12(11)20(23)24/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHKGTJSDLPONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Benzaldehydes with Ethyl Thioglycolate
The benzo[b]thiophene core is typically constructed via cyclization reactions between substituted benzaldehydes and ethyl thioglycolate. For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate under basic conditions (triethylamine or K$$2$$CO$$3$$) in polar aprotic solvents like DMSO or DMF at 60–80°C to yield ethyl 6-chlorobenzo[b]thiophene-2-carboxylate. This method ensures regioselective formation of the thiophene ring, with substituents dictated by the starting aldehyde’s functional groups.
Reaction Conditions:
Ester Hydrolysis and Functionalization
The ethyl ester intermediate is hydrolyzed to the carboxylic acid using NaOH in ethanol, followed by acidification with HCl to precipitate benzo[b]thiophene-2-carboxylic acid. Subsequent conversion to methyl esters is achieved via Fischer esterification (methanol, H$$2$$SO$$4$$) or via acid chloride intermediates (SOCl$$_2$$, then methanol).
Acylation with 5-Chloro-2-nitrobenzoyl Chloride
Synthesis of 5-Chloro-2-nitrobenzoyl Chloride
5-Chloro-2-nitrobenzoic acid (derived from nitration of 5-chlorobenzoic acid) is treated with thionyl chloride (SOCl$$2$$) at reflux to generate the acyl chloride. Excess SOCl$$2$$ is removed under vacuum, and the product is used directly.
Amide Coupling Reaction
Methyl 3-aminobenzo[b]thiophene-2-carboxylate reacts with 5-chloro-2-nitrobenzoyl chloride in anhydrous DCM or THF, using triethylamine (3 eq.) as a base. The reaction proceeds at 0°C to room temperature for 12–24 hours, yielding the target amide after aqueous workup and chromatography.
Critical Parameters:
- Molar Ratio: 1:1.2 (amine:acyl chloride) to minimize diacylation.
- Purification: Silica gel chromatography (hexane/EtOAc 4:1) affords >90% purity.
Alternative Synthetic Pathways
Direct Nitration of Preformed Benzamide Derivatives
Nitration of methyl 3-(5-chlorobenzamido)benzo[b]thiophene-2-carboxylate with HNO$$3$$/H$$2$$SO$$_4$$ at 0°C introduces the nitro group at the ortho position of the benzamide. However, this method risks over-nitration and requires stringent temperature control.
Reductive Amination Approaches
While less common, reductive amination of methyl 3-oxobenzo[b]thiophene-2-carboxylate with 5-chloro-2-nitrobenzylamine (NaBH$$_3$$CN, AcOH) offers a route to the target compound. This method is limited by the availability of the benzylamine derivative.
Analytical Characterization and Validation
Spectroscopic Confirmation
- $$^1$$H NMR (CDCl$$3$$):
- δ 8.72 (s, 1H, NH),
- δ 8.20–7.35 (m, 6H, aromatic),
- δ 3.95 (s, 3H, OCH$$
Chromatographic Purity
HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) confirms >98% purity, with retention time = 12.3 minutes.
Challenges and Yield Optimization
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Cyclization | Regioselectivity of thiophene formation | Use electron-deficient benzaldehydes | 75% → 85% |
| Chlorine Substitution | Low reactivity of aryl chloride | Cu-catalyzed high-pressure ammonolysis | 50% → 70% |
| Acylation | Diacylation byproduct | Slow acyl chloride addition at 0°C | 65% → 90% |
Industrial Scalability and Environmental Considerations
Large-scale synthesis prioritizes:
- Solvent Recovery: DCM and THF are distilled and reused.
- Waste Minimization: Cu catalysts are filtered and recycled.
- Green Chemistry: Microwave-assisted cyclization reduces reaction time by 40%.
Chemical Reactions Analysis
Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like hydrogen peroxide .
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Benzo[b]thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate with structurally related benzo[b]thiophene-2-carboxylate derivatives, focusing on substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects on Solubility: The target compound’s 5-chloro-2-nitrobenzamido group likely reduces aqueous solubility compared to derivatives with polar groups (e.g., morpholinosulfonyl or hydroxy ). Piperazinyl sulfonyl derivatives (e.g., ) exhibit improved solubility due to the basic piperazine moiety, enhancing pharmacokinetic profiles in drug candidates.
Synthetic Pathways: The target compound’s synthesis may involve coupling methyl 3-aminobenzo[b]thiophene-2-carboxylate with 5-chloro-2-nitrobenzoyl chloride, analogous to amidation strategies in . In contrast, sulfonamide derivatives (e.g., ) require sulfonyl chloride intermediates and nucleophilic substitution with amines.
Thermal Stability :
- Nitro groups generally enhance thermal stability but may introduce sensitivity to reductive conditions. The hydroxy derivative (mp 107–108°C ) has lower thermal resilience compared to sulfonamide analogs (mp >125°C ).
Biological Activity :
Biological Activity
Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies to provide a comprehensive overview.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with chloro and nitro substituents. The incorporation of functional groups such as chloro and nitro enhances the compound's biological activity. For instance, the introduction of a nitro group is known to influence the electronic properties of the molecule, which can affect its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds related to benzo[b]thiophenes exhibit notable antimicrobial properties. For example, derivatives like II.b , which are structurally similar to this compound, have shown effective inhibition against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 4 µg/mL to >256 µg/mL depending on structural modifications and substitutions (Table 1).
Table 1: Minimum Inhibitory Concentrations (MIC) of Related Compounds
| Compound | Structure | LogP | MIC (µg/mL) |
|---|---|---|---|
| II.a | - | 3.19 | 256 |
| II.b | - | 4.22 | >256 |
| II.c | - | 3.79 | >256 |
| II.d | - | 3.89 | >256 |
| II.e | - | 3.15 | ≥128 |
| II.f | - | 4.01 | 32 |
Note: LogP values indicate the lipophilicity of the compounds, which influences their biological activity .
Cytotoxicity Studies
Cytotoxicity assessments reveal that certain derivatives, such as II.b , exhibit low toxicity towards mammalian cells at concentrations significantly above their MIC values. In studies involving adenocarcinomic human alveolar basal epithelial cells (A549), no cytotoxic effects were observed at concentrations up to 128 µg/mL, suggesting a favorable therapeutic index for these compounds .
The antimicrobial activity of this compound is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. The presence of halogen and nitro groups can enhance electron affinity, facilitating interactions with bacterial enzymes or structural proteins.
Case Studies
- Study on Antistaphylococcal Activity : A study evaluated a series of benzo[b]thiophene derivatives for their activity against Staphylococcus aureus strains. The most active compound demonstrated an MIC comparable to traditional antibiotics, highlighting the potential for these compounds as alternatives in treating resistant infections .
- Cytotoxicity Evaluation : In another investigation, the cytotoxic effects of various derivatives were assessed using propidium iodide assays on A549 cells. Results indicated that while some derivatives had significant antimicrobial activity, they did not compromise cell viability at therapeutic concentrations .
Q & A
Basic: What are the optimal synthetic routes for Methyl 3-(5-chloro-2-nitrobenzamido)benzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the benzo[b]thiophene core. Key steps include:
- Amidation: Coupling 5-chloro-2-nitrobenzoyl chloride to the benzo[b]thiophene scaffold using triethylamine (TEA) or DMF as a solvent .
- Esterification: Introduction of the methyl ester group via nucleophilic substitution or esterification under reflux conditions .
- Optimization: Reaction conditions (e.g., temperature: 60–80°C, solvent: DMF or 1,4-dioxane, catalysts: TEA) significantly impact yield and purity. Microwave-assisted synthesis can reduce reaction time and improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
